molecular formula C16H15N3O2S B12733226 Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester CAS No. 83408-83-7

Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester

Cat. No.: B12733226
CAS No.: 83408-83-7
M. Wt: 313.4 g/mol
InChI Key: RFJOXOCICBGDKD-UHFFFAOYSA-N
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Description

Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester is a chemical compound known for its unique structure and properties It is a derivative of ethanethioic acid and features a benzimidazole ring, which is a common motif in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of ethanethioic acid derivatives with 4-methoxyaniline and benzimidazole derivatives. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride or potassium carbonate can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzimidazole and methoxyphenyl derivatives.

Scientific Research Applications

Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The 4-methoxyphenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioic acid, (3-methylphenoxy)-, S-1H-benzimidazol-2-yl ester
  • Ethanethioic acid, (3-chlorophenoxy)-, S-1H-benzimidazol-2-yl ester

Uniqueness

Ethanethioic acid, ((4-methoxyphenyl)amino)-, S-1H-benzimidazol-2-yl ester is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

83408-83-7

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

S-(1H-benzimidazol-2-yl) 2-(4-methoxyanilino)ethanethioate

InChI

InChI=1S/C16H15N3O2S/c1-21-12-8-6-11(7-9-12)17-10-15(20)22-16-18-13-4-2-3-5-14(13)19-16/h2-9,17H,10H2,1H3,(H,18,19)

InChI Key

RFJOXOCICBGDKD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NCC(=O)SC2=NC3=CC=CC=C3N2

Origin of Product

United States

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